

Unveiling the Target Landscape of 3-Bromo-N-phenylbenzamide Derivatives: A Comparative Analysis

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Compound of Interest

Compound Name: **3-bromo-N-phenylbenzamide**

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A comprehensive review of available data on **3-bromo-N-phenylbenzamide** derivatives reveals a diverse range of biological activities, highlighting the potential for both therapeutic applications and off-target effects. This guide provides a comparative analysis of the cross-reactivity of these compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The **3-bromo-N-phenylbenzamide** scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects. Understanding the cross-reactivity of this class of compounds is crucial for advancing drug discovery programs, as it informs on their selectivity and potential for polypharmacology. This guide synthesizes findings from multiple studies to present a comparative overview of the bioactivities of various **3-bromo-N-phenylbenzamide** derivatives.

Comparative Bioactivity: A Quantitative Overview

The biological activities of **3-bromo-N-phenylbenzamide** derivatives are highly dependent on the substitution patterns on both the phenyl and benzamide rings. The following table summarizes the quantitative data from various studies, showcasing the diverse target landscape of this compound class.

Compound Name	Derivative Type	Target Organism/Protein	Assay Type	Activity Metric	Value
3-amino-N-(4-bromophenyl)-4-methoxybenzamide	Antiviral	Enterovirus 71 (EV71)	CPE Inhibition	IC50	5.7 ± 0.8 µM
N-(2-bromo-phenyl)-2-hydroxy-benzamide	Antimicrobial	Staphylococcus aureus	Broth Microdilution	MIC	2.5–5.0 mg/mL
4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (C9)	Anticancer	FGFR1	Kinase Inhibition	IC50	1.25 - 2.31 µM (across various NSCLC cell lines)
N-phenylbenzamide analogue	Antiprotozoal	Trypanosoma brucei	Cell-based	EC50	Micromolar range

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols for key experiments cited in this guide are provided.

Determination of Antiviral Activity (CPE Inhibition Assay)

This protocol describes the cytopathic effect (CPE) inhibition assay used to evaluate the antiviral activity of compounds against Enterovirus 71.

Objective: To measure the ability of a compound to inhibit virus-induced damage to host cells.

Materials:

- Test compounds
- Vero cells (host cell line)
- Enterovirus 71 (EV71)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS)
- 96-well plates
- Microscope

Procedure:

- Cell Seeding: Seed Vero cells into 96-well plates and incubate until a confluent monolayer is formed.
- Compound Dilution: Prepare serial dilutions of the test compounds in DMEM.
- Infection and Treatment: Remove the growth medium from the cells and add the diluted compounds, followed by the addition of the virus suspension (e.g., 100 CCID50).
- Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
- CPE Observation: Observe the cells daily under a microscope for the appearance of virus-induced CPE.
- Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the CPE, is calculated.[\[1\]](#)[\[2\]](#)

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to determine the antimicrobial efficacy of the N-phenylbenzamide derivatives.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

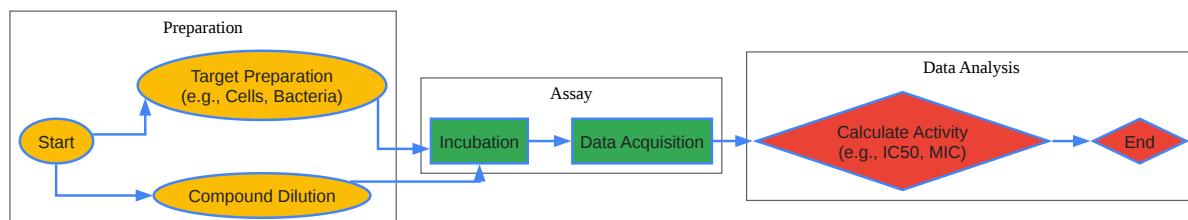
- Test compounds
- Bacterial strain (e.g., *Staphylococcus aureus*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

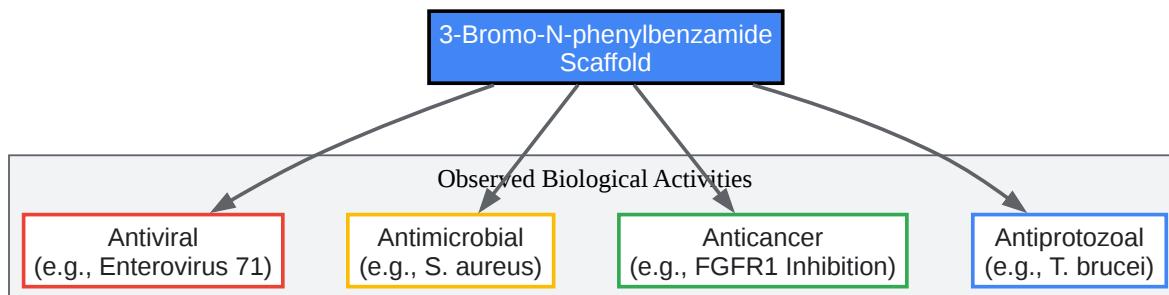
- **Inoculum Preparation:** Prepare a standardized bacterial inoculum in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
- **Compound Dilution:** Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
- **Inoculation:** Inoculate each well with the bacterial suspension. Include positive (bacteria and MHB) and negative (MHB only) controls.
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **Data Analysis:** The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.^[3]

Visualizing Experimental and Biological Processes

To further elucidate the concepts discussed, the following diagrams have been generated.

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Caption: General experimental workflow for assessing the biological activity of chemical compounds.

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Caption: Logical relationship of the diverse biological activities stemming from the core **3-bromo-N-phenylbenzamide** scaffold.

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References

- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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